4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,6-trimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-4-5(2)7-8(10)12-13-9(7)11-6(4)3/h1-3H3,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRVFZMGTGRWNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(NN=C2N=C1C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the condensation of 5-amino-3-methylpyrazole with 2,3-diketones under acidic conditions. One common method includes the use of trifluoroacetic acid as a catalyst to facilitate the condensation reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at the nitrogen and carbon atoms of the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
4,5,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and disrupting downstream signaling pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition leads to the suppression of cancer cell growth and survival.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The pyrazolo[3,4-b]pyridine core is a bicyclic system combining pyrazole and pyridine rings. Key analogs and their substituent patterns include:
Key Observations :
- The trimethyl derivative (target compound) is distinct due to steric bulk at positions 4, 5, and 6, which may reduce solubility compared to mono- or dimethyl analogs but enhance lipophilicity for membrane permeability.
- Aromatic substituents (e.g., 4,6-diphenyl) are critical for kinase inhibition, as seen in MNK1/2 inhibitors .
Physicochemical Properties
- Molecular weight : Estimated at ~176.25 g/mol for the trimethyl derivative (based on 4,6-dimethyl analog + 14 g/mol per CH₃).
- Solubility : Methyl groups increase hydrophobicity compared to unsubstituted or polar derivatives (e.g., 4,6-diphenyl analogs have higher logP).
- Thermal stability : Methyl substituents generally enhance thermal stability, as seen in 6-methyl derivatives (boiling point ~314°C) .
Kinase Inhibition
- MNK1/2 inhibitors : 4,6-Diphenyl derivatives exhibit potent MNK1/2 inhibition due to planar aromatic interactions; methyl substituents on the pyrazole ring reduce activity .
- MELK kinase inhibitors: The 3-amino-pyrazolo[3,4-b]pyridine core is a scaffold, but substituent effects (e.g., methyl vs. phenyl) remain underexplored .
Anticancer and Antimicrobial Activity
SAR Insights
- Substituent position : Activity often depends on substituents at C4 and C6 (e.g., phenyl groups for MNK inhibition, methyl for solubility).
- Steric effects : Bulky groups (e.g., trimethyl) may hinder target binding but improve metabolic stability.
- Electron-withdrawing groups : Chlorine at C5 (as in ) could modulate electron density and hydrogen bonding.
Biological Activity
Chemical Structure and Properties
4,5,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system. The presence of three methyl groups at positions 4, 5, and 6 enhances its lipophilicity and biological activity. This compound is identified by its CAS number 151693-89-9 and has been the subject of various studies due to its potential therapeutic applications in medicinal chemistry.
Research indicates that compounds in the pyrazolo[3,4-b]pyridine family exhibit significant inhibitory activity against various biological targets. Specifically, this compound has been shown to interact with enzymes such as taq polymerase and telomerase and can down-regulate proteins like ERK2. These interactions suggest potential roles in cancer therapy and other diseases characterized by dysregulated enzyme activity.
Biological Activity
The biological activity of this compound has been explored through various assays:
- Enzyme Inhibition: The compound has demonstrated inhibitory effects on key enzymes involved in cellular signaling pathways.
- Caspase Activation: It may trigger caspase activation through oxidative mechanisms, indicating potential pro-apoptotic effects in cancer cells.
Table: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits taq polymerase and telomerase; down-regulates ERK2 |
| Apoptosis Induction | Triggers caspase activation via oxidative stress |
| Potential Therapeutic Applications | Investigated for use in cancer therapy and other diseases |
Case Studies
- Cancer Research: A study evaluated the effects of pyrazolo[3,4-b]pyridine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in various tumor types, suggesting their potential as anticancer agents.
- Neurological Disorders: Another investigation focused on the modulation of metabotropic glutamate receptors (mGluRs) using similar heterocyclic compounds. The findings highlighted the role of these compounds in neuroprotection and their potential utility in treating conditions like Parkinson's disease.
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation of 5-amino-3-methylpyrazole with diketones under acidic conditions. This synthetic route allows for the introduction of various substituents that can modulate biological activity.
Q & A
What are the common synthetic routes for 4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, and how is the product characterized?
Basic
Methodology :
- Synthesis :
- Start with a substituted pyridine or nitrile precursor (e.g., 2-chloro-6-phenyl-nicotinonitrile derivatives).
- React with hydrazine hydrate in ethanol under reflux to form the pyrazolo[3,4-b]pyridine core. For methyl-substituted derivatives, ensure methyl groups are introduced at positions 4, 5, and 6 via precursor design or alkylation steps .
- Characterization :
- IR Spectroscopy : Confirm the disappearance of nitrile (CN) absorption (~2220 cm⁻¹) and presence of NH₂ (3448–3176 cm⁻¹) and pyrazole-NH (broad ~3200 cm⁻¹) stretches .
- ¹H/¹³C NMR : Detect exchangeable NH₂ protons (δ ~4.5–5.0 ppm) and pyrazole-NH (δ ~12.3–12.5 ppm). Methyl groups appear as singlets or doublets depending on substitution .
How can reaction conditions be optimized to improve the yield of 4,5,6-trimethyl derivatives?
Advanced
Experimental Design :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) for alkylation or coupling reactions to enhance reactivity .
- Catalysis : Introduce trifluoroacetic acid (TFA) or Pd(OAc)₂ to accelerate cyclization or cross-coupling steps .
- Temperature Control : Reflux conditions (e.g., in ethanol or toluene) ensure complete reaction, while low temperatures (0–5°C) prevent side reactions during diazonium salt formation .
- Purification : Recrystallization from ethanol or acetonitrile improves purity. Monitor yields using HPLC or TLC .
What spectroscopic and crystallographic techniques resolve structural ambiguities in methyl-substituted pyrazolo[3,4-b]pyridines?
Basic
Methodology :
- X-ray Crystallography : Resolve methyl group positions and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 10.0688 Å, β = 106.8°) confirm molecular packing .
- DEPT-135 NMR : Differentiate CH₃ groups from quaternary carbons. Methyl carbons in pyrazolo[3,4-b]pyridines typically appear at δ 15–25 ppm .
How are computational methods applied to study the biological interactions of this compound?
Advanced
Structure-Activity Relationship (SAR) Analysis :
- Molecular Docking : Use programs like AutoDock Vina to model binding to kinases or enzymes. For example, pyrazolo[3,4-b]pyridines show affinity for MNK1 inhibitors via hydrogen bonding with ATP-binding pockets .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
How to address contradictions in crystallographic data for structurally similar compounds?
Advanced
Data Reconciliation :
- Refinement Software : Use SHELXL for small-molecule refinement. Adjust weighting schemes and thermal parameters to resolve disorder in methyl group positions .
- Twinned Data Analysis : Apply SHELXE for high-resolution data. Compare Rint values (<5% indicates reliable data) .
What are the key steps in functionalizing the 3-amine group for biological applications?
Advanced
Functionalization Strategies :
- Diazotization : Treat with NaNO₂/HCl at 0–5°C to form diazonium salts, followed by coupling with aryl/alkyl reagents (e.g., ethyl cyanoacetate) to introduce hydrazone or thiourea moieties .
- Alkylation : React with alkyl halides (e.g., benzyl chloride) in the presence of NaH/DMF to generate N-alkylated derivatives. Monitor progress via LC-MS .
How to evaluate the antioxidant or corrosion-inhibition potential of this compound?
Advanced
Experimental Protocols :
- Antioxidant Assays : Measure DPPH radical scavenging (IC₅₀ values) or lipid peroxidation inhibition in vitro. Derivatives with electron-donating groups (e.g., NH₂) show enhanced activity .
- Electrochemical Studies : Use Tafel polarization and electrochemical impedance spectroscopy (EIS) in acidic media. Pyrazolo[3,4-b]pyridines adsorb on metal surfaces, reducing corrosion current density .
What safety precautions are critical when handling this compound?
Basic
Safety Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
